molecular formula C9H8F4O B1407697 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol CAS No. 1706458-48-1

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol

Cat. No. B1407697
M. Wt: 208.15 g/mol
InChI Key: GLTIGXNLFNIAAX-UHFFFAOYSA-N
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Description

“4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1706458-48-1 . It has a molecular weight of 208.16 and its IUPAC name is (4-fluoro-3-methyl-2-(trifluoromethyl)phenyl)methanol . The compound is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for “4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol” is 1S/C9H8F4O/c1-5-7(10)3-2-6(4-14)8(5)9(11,12)13/h2-3,14H,4H2,1H3 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

“4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol” is a solid at ambient temperature .

Scientific Research Applications

1. Synthesis of α-Trifluoromethyl α-Amino Acids

The chemical has been utilized in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. A key process involves the rearrangement of benzyl groups in certain intermediates, showcasing the molecule's role in the synthesis of complex amino acids (Burger et al., 2006).

2. Fluorination for Synthesis of Fluorinated Heterocycles

The compound is part of a fluoro-cyclisation process that creates fluorinated heterocycles. This involves the utilization of Selectfluor to trigger electrophilic cyclisations, highlighting the compound's role in synthesizing fluorinated heterocyclic structures (Parmar & Rueping, 2014).

3. Conversion into Trifluoromethylated Compounds

It's involved in transformations where hydroxyl groups in benzyl or allyl alcohols are converted to trifluoromethyl groups. This demonstrates the compound's application in generating trifluoromethylated structures from alcohol precursors (Li et al., 2015).

4. Benzylation of Nucleophiles

The compound is employed in the benzylation of various nucleophiles, showing its versatility in organic synthesis processes. This includes its use in secondary benzylation of carbon, nitrogen, and oxygen nucleophiles, indicating its utility in a range of organic synthesis contexts (Noji et al., 2003).

properties

IUPAC Name

[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5-7(10)3-2-6(4-14)8(5)9(11,12)13/h2-3,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTIGXNLFNIAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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